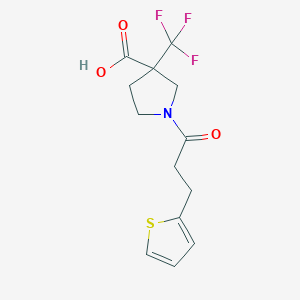![molecular formula C12H15BrN2O B7577146 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)
8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, also known as BPO-27, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azabicyclooctane family and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is not fully understood, but it is believed to interact with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are involved in various physiological processes, including learning, memory, and addiction. 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been shown to modulate the activity of nAChRs, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been shown to improve cognitive function and memory, reduce anxiety and depression, and inhibit the growth of cancer cells. These effects are thought to be mediated through the modulation of nAChRs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is its unique structure, which makes it a promising candidate for drug development. However, the synthesis of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a multi-step process, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the study of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol. One potential direction is to further explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol and its interactions with nAChRs. Finally, the development of more efficient synthesis methods for 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol may increase its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves a multi-step process that includes the reaction of 5-bromopyridine with 1,5-cyclooctadiene in the presence of a palladium catalyst to form a cyclooctadiene-pyridine intermediate. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol.
Applications De Recherche Scientifique
8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been explored as a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
8-(5-bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-8-1-4-12(14-7-8)15-9-2-3-10(15)6-11(16)5-9/h1,4,7,9-11,16H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGNSKZABBWMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)



![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)

![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)



![[2-(Aminomethyl)pyrrolidin-1-yl]-(4-fluoro-3-methylphenyl)methanone](/img/structure/B7577173.png)